Trans-4-aminocyclohexanecarbonitrile
Description
Significance and Research Context of Trans-4-aminocyclohexanecarbonitrile
The significance of this compound in chemical research lies in its role as a versatile scaffold. The presence of two distinct functional groups, an amine and a nitrile, allows for selective and sequential chemical modifications. This bifunctionality is highly valuable in combinatorial chemistry and library synthesis, where the systematic modification of a core structure is employed to generate a diverse set of molecules for screening in drug discovery and materials science.
The research context for this compound is predominantly within the development of small molecule therapeutics. The cyclohexane (B81311) ring provides a non-aromatic, rigid core that can be used to orient appended functional groups in specific spatial arrangements, a critical factor for optimizing interactions with biological targets such as enzymes and receptors.
Scope of Academic Inquiry for this compound
Academic inquiry into this compound is focused on several key areas. Firstly, the development of efficient and stereoselective synthetic routes to the compound itself is an ongoing area of research. Secondly, its application as a key intermediate in the synthesis of pharmaceutically active compounds is a major driver of its investigation. Researchers are exploring its use in the creation of novel inhibitors for a variety of protein kinases, which are important targets in oncology and immunology. google.comgoogle.com
Furthermore, the unique physicochemical properties imparted by the trans-cyclohexane-1,4-dinitrile or aminonitrile moiety are being studied. The rigid, non-planar structure of the cyclohexane ring can influence properties such as solubility, lipophilicity, and metabolic stability of the final compounds, which are critical parameters in drug design. While its primary application appears to be in medicinal chemistry, the bifunctional nature of this compound also presents potential for its use as a monomer or cross-linking agent in the synthesis of specialized polymers and materials, although this area remains less explored.
Structure
3D Structure
Properties
IUPAC Name |
4-aminocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGMTNOYOPHQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634393 | |
| Record name | 4-Aminocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23083-48-9 | |
| Record name | 4-Aminocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Trans 4 Aminocyclohexanecarbonitrile
Stereoselective Synthesis Approaches for Trans-4-aminocyclohexanecarbonitrile
Achieving high stereochemical purity is paramount in the synthesis of this compound. Research has focused on developing both diastereoselective and enantioselective routes, as well as methods to precisely control the ratio of trans to cis isomers.
Enantioselective and Diastereoselective Routes to this compound
The stereoselective synthesis of 4-aminocyclohexane derivatives often relies on methodologies that can be adapted for the carbonitrile variant. One prominent strategy involves the asymmetric Strecker reaction, a well-established method for producing α-amino nitriles. The reaction of a 4-substituted cyclohexanone (B45756) with an amine and a cyanide source, in the presence of a chiral catalyst or auxiliary, can lead to the formation of enantiomerically enriched aminonitriles. While direct application to 4-aminocyclohexanecarbonitrile is specific, the principles from related syntheses, such as those for cyclic quaternary α-amino acids, demonstrate the feasibility of this approach. For instance, the condensation of ketones with chiral amines followed by the addition of a cyanide source can yield α-amino nitriles with high diastereoselectivity. nih.gov
Another powerful approach involves biocatalysis. Enzymes, particularly transaminases, have been successfully employed for the diastereotope selective amination of corresponding ketones to produce trans-4-substituted cyclohexane-1-amines. researchgate.netnih.gov This method offers a direct route to the desired trans isomer with high stereochemical purity.
Control of trans/cis Isomer Ratios in this compound Synthesis
The control of the trans/cis isomer ratio is a crucial aspect of synthesizing 4-aminocyclohexanecarbonitrile and its derivatives. A primary method for this is the catalytic hydrogenation of aromatic precursors, such as p-aminobenzoic acid or its derivatives. The choice of catalyst, solvent, and reaction conditions plays a decisive role in determining the final isomer ratio.
It has been demonstrated that the direct conversion of p-aminobenzoic acid to the trans form of 4-amino-1-cyclohexanecarboxylic acid can be achieved with a trans product ratio greater than 75% in a single step. google.com This is accomplished under basic conditions using specific metal catalysts. google.comgoogle.com Catalysts containing Ruthenium or Rhodium, particularly on a carbon support, have shown preference for forming the trans isomer. google.com For instance, the hydrogenation of p-aminobenzoic acid in an aqueous NaOH solution with a 5% Ru/C catalyst can yield a high trans ratio. google.comgoogle.com In contrast, some catalytic systems, such as hydrogenation with a ruthenium/Al2O3 catalyst, have been reported to predominantly yield the cis product from p-aminophenol. google.com
The reduction of β-enaminoketones provides another route where the isomer ratio can be influenced. For example, the reduction of certain β-enaminoketones with sodium in a THF/isopropyl alcohol mixture has been shown to produce a cis/trans ratio of 89:11 for the resulting amino alcohol. mdpi.com While this example favors the cis isomer, it highlights that the choice of substrate and reduction method is critical for controlling stereoselectivity.
| Precursor | Catalyst/Reagent | Solvent/Conditions | Product | Observed trans/cis Ratio | Reference |
|---|---|---|---|---|---|
| p-Aminobenzoic Acid | 5% Ru/C | 10% NaOH (aq), 15 bar H₂, 100°C | 4-Amino-1-cyclohexanecarboxylic acid | >75% trans | google.comgoogle.com |
| p-Acetamidophenol (Paracetamol) | Raney Nickel | Ethanol, 10 bar H₂, 180°C | 4-Acetamidocyclohexanol | ~4:1 | google.com |
| p-Acetamidophenol (Paracetamol) | 5% Rh/Al₂O₃ | Ethanol, ~3.5 bar H₂, RT | 4-Acetamidocyclohexanol | ~1:1 | google.com |
| p-Aminophenol | Ruthenium/Al₂O₃ | Aqueous | 4-Aminocyclohexanol | 14:86 | google.com |
Innovative Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry leverages advanced catalytic systems to achieve efficiency and selectivity. The synthesis of this compound and its derivatives has benefited significantly from developments in both transition metal catalysis and biocatalysis.
Catalysis in this compound Synthesis
Transition metal catalysis is a cornerstone for the synthesis of saturated carbocycles from aromatic precursors. Hydrogenation reactions catalyzed by metals such as Ruthenium, Rhodium, Nickel, Platinum, and Palladium are commonly employed. google.comgoogle.com
For the synthesis of the closely related trans-4-amino-1-cyclohexanecarboxylic acid, catalysts containing Ruthenium or Rhodium on a carbon support are preferred as they lead to favorable trans/cis ratios and shorter reaction times compared to supports like aluminum oxide. google.com The catalyst concentration can be optimized, with concentrations between 15% and 60% (w/w relative to the starting material) providing the best results. google.com These catalytic systems operate effectively under hydrogen pressure and elevated temperatures, facilitating the reduction of the aromatic ring with controlled stereochemistry. google.comgoogle.com The versatility of these catalysts allows for their use in various solvent systems, including aqueous and alcoholic solutions. google.com
| Catalyst Metal | Support | Key Advantages/Observations | Reference |
|---|---|---|---|
| Ruthenium (Ru) | Carbon (C) | Preferred for high trans selectivity and shorter reaction times. | google.com |
| Rhodium (Rh) | Carbon (C) | Also a preferred catalyst for achieving a high trans ratio. | google.com |
| Nickel (Ni) | - (e.g., Raney Nickel) | Effective but can present challenges in handling (pyrophoric) and separation. | google.comgoogle.com |
| Platinum (Pt) | Various | Can be used in both aqueous and alcoholic systems. | google.com |
| Palladium (Pd) | Various | Can be used in both aqueous and alcoholic systems. | google.com |
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exceptional stereo-, regio-, and chemoselectivity. For the synthesis of trans-4-aminocyclohexane derivatives, keto reductases (KREDs) and amine transaminases (ATAs) are particularly relevant. d-nb.inforesearchgate.net
A one-pot, sequential cascade reaction starting from 1,4-cyclohexanedione (B43130) has been developed to produce stereochemically pure cis- and trans-4-aminocyclohexanol (B47343). d-nb.inforesearchgate.net This system first uses a regioselective KRED for the selective mono-reduction of the diketone to 4-hydroxycyclohexanone. Subsequently, a stereocomplementary ATA is chosen to perform the amination, yielding either the cis or trans amino alcohol with good to excellent diastereomeric ratios. d-nb.info While most wild-type transaminases show a preference for producing the cis-isomer, specific engineered ATAs have been identified that exhibit slight trans-selectivity. researchgate.net
| Enzyme Type | Application | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Keto Reductase (KRED) & Amine Transaminase (ATA) | One-pot cascade synthesis | 1,4-Cyclohexanedione | Selective synthesis of cis- or trans-4-aminocyclohexanol by choosing stereocomplementary enzymes. | d-nb.info |
| Amine Transaminase (ATA) | Diastereomer selective deamination | cis/trans mixture of 4-substituted cyclohexane-1-amines | Selective conversion of the cis-isomer to the ketone, yielding highly pure trans-amine (de > 99%). | researchgate.netnih.gov |
| Amine Transaminase (ATA) | Diastereotope selective amination | 4-Substituted cyclohexanones | Direct synthesis of trans-4-substituted cyclohexane-1-amines. | researchgate.netnih.gov |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. researchgate.net In the context of aminonitrile synthesis, organocatalysts have been effectively employed in Strecker-type reactions to produce a variety of α-aminonitriles with high yields and enantioselectivities. mdpi.com While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles can be extrapolated from the synthesis of other substituted cyclohexylamines and aminonitriles.
A potential organocatalytic strategy could involve a cascade reaction, for instance, a Michael-Michael-1,2-addition sequence, which has been successfully used to create highly substituted cyclohexane (B81311) derivatives with excellent stereocontrol. nih.gov Such a one-pot reaction, catalyzed by a chiral organocatalyst, could potentially construct the desired trans-substituted cyclohexane core. nih.gov The development of a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst for the asymmetric synthesis of azabicyclo[2.1.1]hexanes, which are structurally related to the pyrrolidine (B122466) core, showcases the potential of organocatalysis in creating complex cyclic amine structures with high enantioselectivity. nih.gov
Table 1: Examples of Organocatalysts in Related Syntheses
| Catalyst Type | Reaction Type | Relevance to this compound |
|---|---|---|
| Chiral Phosphoric Acid | Asymmetric Reductive Amination | Potential for stereoselective amination of a cyclohexanone precursor. |
| Chiral Amine (e.g., prolinol derivatives) | Michael Addition | Can be used to set the stereochemistry of substituents on the cyclohexane ring. |
| Confined Brønsted Acid (IDPi) | Formal Cycloaddition | Demonstrates the ability to construct complex cyclic amine scaffolds with high enantioselectivity. nih.gov |
Photoredox Catalysis in this compound Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. researchgate.net This methodology has been applied to the synthesis of aminonitriles through various reaction pathways, including the cyanation of amines. While direct photoredox synthesis of this compound is still an emerging area, related studies on the synthesis of α-aminonitriles provide a strong foundation. kfupm.edu.sa
For instance, a metal-free approach for the synthesis of α-iminonitriles using visible light photoredox catalysis has been reported, which proceeds through a radical ring-opening process. researchgate.net This strategy avoids the use of toxic cyanide reagents and expensive metal photocatalysts. researchgate.net Another approach involves the photocatalytic Strecker-type reaction for the synthesis of primary α-aminonitriles. researchgate.net These methods highlight the potential of photoredox catalysis to generate the aminonitrile functionality under green and efficient conditions. The application of these principles to a suitable cyclohexyl precursor could pave the way for a novel synthetic route to this compound.
Automated Synthesis Platforms and High-Throughput Experimentation for this compound
The integration of automated synthesis platforms and high-throughput experimentation (HTE) has significantly accelerated the discovery and optimization of chemical reactions. scienceintheclassroom.org These technologies allow for the rapid screening of a large number of reaction parameters, catalysts, and substrates, leading to the identification of optimal conditions in a fraction of the time required by traditional methods. nih.gov
For the synthesis of this compound, automated flow synthesis could be employed to rapidly explore different hydrogenation conditions of a suitable aromatic precursor, varying parameters such as catalyst, solvent, temperature, and pressure. chimia.chbiotage.comacs.org HTE, coupled with rapid analytical techniques like mass spectrometry, would enable the efficient screening of reaction outcomes for both yield and stereoselectivity. scienceintheclassroom.org A miniaturized automation platform would be particularly beneficial in the early stages of route scouting, where material availability may be limited. scienceintheclassroom.org The development of a novel screening protocol using a combination of a fluorescent indicator displacement assay and circular dichroism has been shown to be effective for determining the concentration and enantiomeric excess of α-chiral amines, a technology that could be adapted for the high-throughput screening of this compound synthesis. nih.govnih.gov
One-Pot Synthesis Techniques for this compound
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. d-nb.info For the synthesis of this compound, a one-pot approach could streamline the synthetic sequence.
A patented one-pot process for the preparation of the related compound, trans-4-amino-1-cyclohexanecarboxylic acid, involves the hydrogenation of p-aminobenzoic acid with a high trans selectivity. google.comgoogle.com This suggests that a similar one-pot hydrogenation of a p-aminobenzonitrile precursor could be a viable route to this compound. Another relevant example is the one-pot, two-step tandem process involving an Overman rearrangement and a ring-closing metathesis reaction for the asymmetric synthesis of a substituted cyclohexene (B86901) derivative, which can be further functionalized. rsc.org Furthermore, a one-pot enzymatic approach for the synthesis of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione demonstrates the power of biocatalysis in achieving stereoselective transformations in a single pot. d-nb.info
Solvent-Free Reaction Systems for this compound Production
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing the environmental impact and often leading to improved reaction rates and selectivities. For the production of this compound, a solvent-free approach could be particularly advantageous for the cyanation step.
The synthesis of racemic α-aminonitriles via a Strecker reaction has been successfully demonstrated under solvent-free conditions using trimethylsilyl (B98337) cyanide. organic-chemistry.orgorganic-chemistry.org This method is noted for its high yields and environmentally friendly nature. organic-chemistry.org Organocatalytic Strecker reactions have also been performed under solvent-free conditions, with catalysts such as sulfated polyborate and recyclable magnetic nanoparticles being employed to afford α-aminonitriles in excellent yields. mdpi.com These examples strongly suggest that the final cyanation step in the synthesis of this compound could be adapted to a solvent-free protocol, thereby reducing waste and simplifying the purification process.
Table 2: Comparison of Solvent-Free Aminonitrile Synthesis Methods
| Method | Catalyst | Key Advantages |
|---|---|---|
| Catalyst-Free Strecker Reaction | None | Simplicity, high yields for aldehydes. organic-chemistry.orgorganic-chemistry.org |
| Organocatalytic Strecker Reaction | Sulfated Polyborate | High yields, applicable to ketones. mdpi.com |
| Organocatalytic Strecker Reaction | Magnetic Nanoparticles | High yields, catalyst recyclability. mdpi.com |
Process Optimization in this compound Production
The industrial production of this compound necessitates rigorous process optimization to ensure high yield, purity, and cost-effectiveness. This involves a systematic study of various reaction parameters and the implementation of efficient production strategies. A key step in many synthetic routes to this compound is the hydrogenation of an aromatic precursor, a process that is highly amenable to optimization. nih.govmdpi.com
Reaction Parameter Optimization Studies for this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and stereoselectivity of this compound synthesis. A Design of Experiments (DoE) approach can be a powerful tool for systematically and efficiently exploring the effects of multiple variables simultaneously. nih.gov
For the hydrogenation step, key parameters to optimize include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. For instance, in the synthesis of the related trans-4-amino-1-cyclohexanecarboxylic acid, a ruthenium on carbon (Ru/C) catalyst was found to be effective, with optimal temperatures in the range of 100-115 °C and a hydrogen pressure of 15 bar. google.com The choice of solvent can also significantly impact the trans/cis ratio of the product.
Table 3: Key Parameters for Optimization in the Hydrogenation Step
| Parameter | Range of Investigation (Illustrative) | Potential Impact |
|---|---|---|
| Catalyst | Ru/C, Rh/C, Ni | Activity, selectivity |
| Hydrogen Pressure | 10 - 50 bar | Reaction rate, selectivity |
| Temperature | 80 - 150 °C | Reaction rate, side reactions |
| Solvent | Water, Alcohols | Solubility, stereoselectivity |
| Catalyst Loading | 1 - 10 mol% | Reaction rate, cost |
By systematically varying these parameters using a DoE methodology, a response surface model can be generated to identify the optimal conditions for the production of this compound with high yield and stereoselectivity.
Workup and Isolation Optimization for this compound
A common approach to the workup of a reaction mixture containing 4-aminocyclohexanecarbonitrile isomers involves liquid-liquid extraction. Following the completion of the synthesis, the reaction mixture is often diluted with water and extracted with an organic solvent. The choice of solvent is crucial; ethyl acetate (B1210297) and dichloromethane (B109758) are frequently employed. For instance, in some procedures, after initial reaction quenching with water, the mixture is extracted multiple times with ethyl acetate. The combined organic layers are then washed with brine to remove residual water-soluble impurities, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure to yield the crude product. google.com
Further purification is often necessary to isolate the trans-isomer. One patented method describes a workup where the reaction mixture is diluted with water and extracted three times with ethyl acetate. The combined organic fractions are then washed with brine, dried, and concentrated. The resulting residue is subsequently purified by column chromatography on silica (B1680970) gel, using a gradient elution from 0-25% ethyl acetate in cyclohexane. google.com This chromatographic step is essential for separating the cis and trans isomers, which exhibit different polarities and therefore interact differently with the stationary phase.
In other synthetic contexts, particularly when the aminonitrile is a hydrochloride salt, the workup protocol is adapted accordingly. For example, a mixture containing this compound hydrochloride can be subjected to a Buchwald-Hartwig coupling reaction. The subsequent workup involves diluting the reaction mixture with dichloromethane and washing with brine. The layers are separated, and the organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material is then purified by silica flash chromatography with an ethyl acetate/cyclohexane gradient (70:30 to 100:0) to isolate the final product. acs.orgnih.gov While this purifies the downstream product, the principles of extraction and chromatography are directly applicable to the isolation of the aminonitrile intermediate itself.
Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique for obtaining high-purity this compound, especially for separating diastereomers when the compound is derivatized. googleapis.comgoogle.com In one instance, a mixture of diastereomers was successfully separated using a Zorbax-C18 column with a mobile phase consisting of 10mM ammonium (B1175870) acetate in water and acetonitrile. googleapis.com
The following tables summarize typical parameters and findings related to the workup and isolation of this compound and its derivatives, based on available research.
Table 1: Extraction Parameters for 4-Aminocyclohexanecarbonitrile Derivatives
| Parameter | Details | Source(s) |
| Extraction Solvent | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | google.comacs.orgnih.gov |
| Aqueous Wash | Water, Brine | google.comacs.orgnih.gov |
| Drying Agent | Sodium Sulfate (Na₂SO₄) | acs.orgnih.gov |
Table 2: Chromatographic Purification of 4-Aminocyclohexanecarbonitrile Derivatives
| Parameter | Details | Source(s) |
| Stationary Phase | Silica Gel | google.comacs.orgnih.gov |
| Mobile Phase (Gradient) | 0-25% Ethyl Acetate in Cyclohexane | google.com |
| Mobile Phase (Gradient) | 70:30 to 100:0 Ethyl Acetate/Cyclohexane | acs.orgnih.gov |
| Alternative Method | Preparative HPLC (Zorbax-C18 column) | googleapis.com |
| HPLC Mobile Phase | 10mM Ammonium Acetate in Water and Acetonitrile | googleapis.com |
Optimization of these workup and isolation procedures often involves a systematic evaluation of different solvent systems and chromatographic conditions to maximize the recovery of the trans-isomer while ensuring high purity. The choice of method is frequently dictated by the scale of the synthesis and the required final purity of the this compound.
Reaction Mechanisms and Pathways of Trans 4 Aminocyclohexanecarbonitrile Transformations
Mechanistic Investigations of Cyclohexane (B81311) Ring Systems in Trans-4-aminocyclohexanecarbonitrile
The cyclohexane ring in this compound predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings. In this conformation, the bulky amino and nitrile substituents preferentially occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. This diequatorial arrangement is the thermodynamically favored isomer.
The conformational dynamics of the cyclohexane ring, primarily through a process known as ring flipping, can influence the reactivity of the functional groups. Ring flipping involves the interconversion between two chair conformations. During this process, equatorial substituents become axial and vice versa. However, for the trans-isomer of 4-aminocyclohexanecarbonitrile, the energy barrier for ring flipping to a conformation with axial substituents is significant due to the resulting steric strain. Consequently, the molecule exists predominantly in the diequatorial conformation, which dictates the accessibility of the amino and nitrile groups for chemical reactions. Mechanistic studies on related substituted cyclohexanes have shown that the rigidity of the ring and the spatial orientation of the substituents are critical in determining the stereochemical outcome of reactions. For instance, in reactions where a neighboring group participation is possible, the trans-diequatorial arrangement can facilitate or hinder reaction pathways compared to a cis-isomer.
Nucleophilic Reactivity of the Amino and Nitrile Functionalities in this compound
Both the amino and nitrile groups in this compound possess nucleophilic characteristics, albeit through different mechanisms. The amino group has a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. The nitrile group, while having an electrophilic carbon atom, can also exhibit nucleophilic character at the nitrogen atom in certain reactions, although this is less common.
S"N"1 and S"N"2 Pathways in this compound Derivatization
Derivatization of this compound can proceed through nucleophilic substitution reactions, namely S"N"1 and S"N"2 pathways, particularly when the amino group acts as the nucleophile or when a leaving group is introduced onto the cyclohexane ring.
The amino group can readily participate in S"N"2 reactions with alkyl halides, leading to the formation of secondary or tertiary amines. The reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide, resulting in an inversion of stereochemistry if the carbon is chiral. The rate of this bimolecular reaction is dependent on the concentration of both the aminocyclohexanecarbonitrile and the alkyl halide.
Conversely, S"N"1 reactions would be more likely if a good leaving group is present on the cyclohexane ring at a secondary or tertiary position, and the reaction is carried out in a polar protic solvent. The formation of a carbocation intermediate is the rate-determining step. The stability of this carbocation would be a key factor. In the context of the this compound skeleton, the amino and nitrile groups could influence the stability of a nearby carbocation through inductive or field effects. The nucleophilic attack on the planar carbocation can occur from either face, potentially leading to a mixture of stereoisomers.
| Reaction Type | Key Features | Relevance to this compound |
| S"N"2 | Bimolecular, concerted mechanism, inversion of stereochemistry, favored by strong nucleophiles and less hindered substrates. | The amino group can act as a strong nucleophile to attack alkyl halides. |
| S"N"1 | Unimolecular, stepwise mechanism via a carbocation intermediate, results in racemization, favored by stable carbocations and polar protic solvents. | Could occur on a derivatized cyclohexane ring with a good leaving group. |
Addition Reactions Involving the Nitrile Group of this compound
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. This leads to a variety of addition reactions.
One of the most common reactions is hydrolysis . Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The mechanism involves the initial nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) ion (base-catalyzed) on the nitrile carbon to form an imidic acid or an imine anion intermediate, respectively. libretexts.org This is followed by tautomerization to an amide, which is then further hydrolyzed to the corresponding carboxylic acid, releasing ammonia (B1221849).
Reduction of the nitrile group is another important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.org Subsequent workup with water protonates the resulting dianion to yield the primary amine.
Grignard reagents can also add to the nitrile group to form ketones after hydrolysis. The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming an imine anion which is then hydrolyzed in an aqueous workup to yield a ketone. libretexts.org
Electrophilic Reactivity and Substitutions on this compound Scaffolds
While the amino and nitrile groups are primarily nucleophilic, the cyclohexane ring itself is generally unreactive towards electrophiles. Electrophilic attack on the C-H bonds of the cyclohexane ring is not a common reaction pathway under normal conditions.
However, the amino group can be a target for electrophiles. For instance, it can be acylated by acid chlorides or anhydrides in a nucleophilic acyl substitution reaction. It can also react with aldehydes and ketones to form imines.
The nitrile group, due to the electron-withdrawing nature of the nitrogen atom, makes the carbon atom electrophilic. This electrophilicity is the basis for the nucleophilic addition reactions discussed previously.
Electrophilic aromatic substitution is a well-known class of reactions, but since the cyclohexane ring is aliphatic, it does not undergo such reactions. Any electrophilic substitution would likely require harsh conditions leading to a mixture of products and potential degradation of the starting material.
Rearrangement Reactions and Conformational Dynamics of this compound
As mentioned, the this compound molecule exists predominantly in a chair conformation with both substituents in equatorial positions. The interconversion between the two chair forms, known as ring flipping, is a key aspect of its conformational dynamics. For the trans-isomer, a ring flip would place both the amino and nitrile groups in axial positions, which is energetically unfavorable due to steric interactions. This high energy barrier to ring inversion means that the diequatorial conformer is significantly more populated at room temperature.
This conformational rigidity can influence the molecule's reactivity. For reactions that require a specific spatial arrangement of the functional groups, the fixed trans-diequatorial relationship will be a determining factor.
While there are no widely reported rearrangement reactions specific to the parent this compound, derivatives of this scaffold could potentially undergo rearrangements. For example, if a carbocation were to be generated on the cyclohexane ring, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation, leading to a rearranged product. The presence and position of the amino and nitrile groups would influence the likelihood and outcome of such rearrangements.
Computational Probing of Transition States and Intermediates in this compound Reactions
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. For reactions involving this compound, computational studies can elucidate the preferred reaction pathways and explain observed selectivities.
For instance, DFT calculations can be used to model the nucleophilic attack of the amino group on an electrophile. By mapping the potential energy surface, the transition state for the reaction can be located, and the activation energy can be calculated. This can help in understanding the kinetics of the reaction and how it is influenced by factors such as solvent and the nature of the electrophile.
Similarly, the mechanism of addition reactions to the nitrile group can be computationally probed. The energies of the intermediates, such as the imidic acid or the amide, can be calculated to understand the thermodynamics of the reaction. The transition states for each step can also be determined to provide a complete picture of the reaction mechanism.
Computational studies on the conformational dynamics of the cyclohexane ring can also provide insights into the relative stabilities of different conformers and the energy barriers for their interconversion. This information is crucial for understanding how the conformation of the molecule affects its reactivity.
| Computational Method | Application in Studying this compound Reactions |
| Density Functional Theory (DFT) | Calculating the energies of reactants, products, intermediates, and transition states to elucidate reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics of the cyclohexane ring and its influence on reactivity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in a solvent environment by treating the reacting molecules with quantum mechanics and the solvent with molecular mechanics. |
Derivatization Strategies and Functional Group Transformations of Trans 4 Aminocyclohexanecarbonitrile
Nitrile Functional Group Chemistry of Trans-4-aminocyclohexanecarbonitrile
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to other important functional groups such as carboxylic acids, amides, and amines. wikipedia.orgfiveable.me
Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. wikipedia.orglibretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. masterorganicchemistry.comyoutube.com
Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. youtube.com A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, an amide is formed. libretexts.org Further hydrolysis of the amide under the acidic conditions leads to the corresponding carboxylic acid and an ammonium (B1175870) ion. masterorganicchemistry.compressbooks.pub
Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. pressbooks.pub The resulting imine anion is then protonated by water. Tautomerization leads to the formation of an amide. pressbooks.pub Under more vigorous basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia (B1221849). pressbooks.pub Acidic workup is then required to obtain the free carboxylic acid. youtube.com
The hydrolysis of the nitrile in this compound would lead to the formation of trans-4-aminocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry. cymitquimica.com
The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is a valuable method for the synthesis of amines. youtube.com
Catalytic hydrogenation is a common method for nitrile reduction, typically employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. google.com The reaction conditions, such as pressure and temperature, can be adjusted to optimize the yield.
Chemical reduction with strong hydride-donating reagents is also highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org An aqueous workup is necessary to protonate the resulting intermediate and liberate the primary amine. libretexts.org Other borane-based reagents have also been developed for this transformation. mdpi.comorganic-chemistry.org
The reduction of the nitrile in this compound would result in the formation of trans-4-(aminomethyl)cyclohexanamine, a diamine that can be used in the synthesis of polymers and other complex molecules.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium compounds, are characterized by a highly polar carbon-metal bond, which imparts significant nucleophilic and basic character to the carbon atom. libretexts.orgwikipedia.org The reaction of this compound with these reagents is complex due to the presence of two reactive sites: the primary amine (-NH₂) and the nitrile (-C≡N) group.
The primary amine possesses acidic protons that will react readily with strong bases. Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents are potent bases and will first deprotonate the amine group in an acid-base reaction. libretexts.org This necessitates the use of at least two equivalents of the organometallic reagent to achieve a subsequent nucleophilic attack on the nitrile group.
The second equivalent of the organometallic reagent can act as a nucleophile, attacking the electrophilic carbon of the nitrile. This addition reaction forms an intermediate imine anion (a magnesium salt in the case of a Grignard reagent). masterorganicchemistry.comyoutube.com Subsequent aqueous acidic workup hydrolyzes this intermediate to yield a ketone. masterorganicchemistry.com This two-step process effectively converts the nitrile functional group into a ketone, incorporating the organic group from the organometallic reagent.
The general pathway is as follows:
Deprotonation: The first equivalent of the organometallic reagent removes a proton from the amine group.
Nucleophilic Addition: The second equivalent adds across the carbon-nitrogen triple bond of the nitrile.
Hydrolysis: Acidic workup protonates the intermediate and hydrolyzes the resulting imine to form a ketone.
| Organometallic Reagent | Expected Intermediate (after addition) | Final Product (after hydrolysis) | Key Reaction Type |
|---|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Magnesium salt of the N-magnesiobromide imine | trans-4-Acetyl-1-aminocyclohexane | Nucleophilic Addition |
| n-Butyllithium (n-BuLi) | Lithium salt of the N-lithio imine | trans-4-Pentanoyl-1-aminocyclohexane | Nucleophilic Addition |
| Phenylmagnesium Bromide (PhMgBr) | Magnesium salt of the N-magnesiobromide imine | trans-4-Benzoyl-1-aminocyclohexane | Nucleophilic Addition |
Cyclohexane (B81311) Ring Modifications of this compound
Altering the carbocyclic framework of this compound involves more complex synthetic strategies aimed at either introducing new functional groups with specific stereochemistry or changing the size of the ring itself.
Stereoselective functionalization refers to the introduction of new substituents onto the cyclohexane ring at specific positions and with defined stereochemistry. While direct C-H functionalization of this specific molecule is not widely documented, modern synthetic methods provide pathways for achieving high stereoselectivity in related cyclohexylamine (B46788) systems. Photocatalyzed [4+2] cycloaddition reactions, for example, have been developed to create highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity, demonstrating a powerful strategy for building complex stereochemical relationships on the cyclohexane core. nih.gov
Ring expansion and contraction reactions are powerful tools in organic synthesis for creating ring systems that may be difficult to access directly. rsc.orgetsu.edu These transformations often proceed through carbocationic intermediates, leading to skeletal rearrangements. etsu.edu
Ring Expansion: A plausible method for expanding the six-membered ring of this compound to a seven-membered ring is the Demjanov or Tiffeneau-Demjanov rearrangement. wikipedia.orgd-nb.info This reaction sequence is initiated by the treatment of a primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid), which converts the amine into a diazonium salt. wikipedia.orgwikipedia.org This salt is an excellent leaving group, and its departure as nitrogen gas (N₂) generates a secondary carbocation on the cyclohexane ring. A subsequent 1,2-alkyl shift of an adjacent ring carbon to the cationic center results in the expansion of the ring by one carbon. wikipedia.org The resulting carbocation is then trapped by water to form an alcohol. In the context of this compound, this would be expected to produce a mixture of cycloheptanol (B1583049) derivatives, with the nitrile group potentially undergoing hydrolysis under the acidic reaction conditions. The Demjanov rearrangement is a recognized method for one-carbon ring enlargements in four, five, and six-membered ring systems. wikipedia.orgresearchgate.net
Ring Contraction: Ring contraction of a cyclohexane system to a cyclopentane (B165970) derivative is also mechanistically feasible, often driven by the formation of a more stable carbocation or the relief of steric strain. etsu.eduslideshare.net One potential, though indirect, pathway could involve a Favorskii-type rearrangement. This would first require the conversion of the starting material into an α-haloketone derivative. A more direct approach could involve a carbocation-mediated rearrangement where a 1,2-hydride or alkyl shift leads to a ring-contracted product. For instance, if a carbocation is generated adjacent to a quaternary center on the ring, a Wagner-Meerwein shift could favor the formation of a five-membered ring. etsu.edu The stereoelectronic requirements of these rearrangements are crucial; the migrating bond must typically be anti-periplanar to the leaving group for the reaction to proceed efficiently. echemi.com
| Transformation Type | Reaction Name | Key Reagents | Plausible Product Type | Mechanism Hallmark |
|---|---|---|---|---|
| Ring Expansion | Demjanov Rearrangement | Nitrous Acid (NaNO₂/HCl) | Substituted Cycloheptanols | Carbocation rearrangement via diazonium salt |
| Ring Contraction | Favorskii Rearrangement (hypothetical) | Base (e.g., NaOMe) on an α-haloketone derivative | Substituted Cyclopentanecarboxylic Acid Derivatives | Cyclopropanone intermediate from an enolate |
| Ring Contraction | Wagner-Meerwein Rearrangement | Acid/Lewis Acid (on a suitable precursor) | Substituted Cyclopentyl Derivatives | Carbocation rearrangement (1,2-shift) |
Applications of Trans 4 Aminocyclohexanecarbonitrile As a Core Synthetic Building Block
Precursor in Complex Organic Synthesis
There is a conspicuous absence of dedicated studies employing trans-4-aminocyclohexanecarbonitrile as a direct precursor in complex organic synthesis. The existing body of research predominantly focuses on the corresponding alcohol and carboxylic acid derivatives. For instance, patents and scholarly articles extensively describe the hydrogenation of p-aminobenzoic acid derivatives to yield trans-4-amino-1-cyclohexanecarboxylic acid, which then serves as a crucial intermediate. google.comgoogle.compatsnap.com Similarly, the synthesis and applications of trans-4-aminocyclohexanol (B47343) are well-documented, particularly its role as an intermediate for various pharmaceuticals. d-nb.info The direct synthetic routes and subsequent complex transformations originating from this compound are not detailed in the available literature.
Intermediate for Optically Active Compounds
The synthesis of optically active compounds is a critical area of chemical research, yet the role of this compound as an intermediate in this field is not well-established. While trans-4-amino-1-cyclohexanecarboxylic acid derivatives are cited as useful intermediates for synthesizing optically active compounds, such as Janus Kinase inhibitors, similar applications for the nitrile analogue are not reported. google.comgoogle.compatsnap.com The potential for chiral resolutions or asymmetric syntheses starting from or involving this compound has not been a subject of significant investigation according to the available data.
Supramolecular Chemistry Involving Trans 4 Aminocyclohexanecarbonitrile
Host-Guest Interactions and Molecular Recognition Studies
Host-guest chemistry focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. To study trans-4-aminocyclohexanecarbonitrile in this context, researchers would typically investigate its ability to act as a guest, binding within the cavity of various host molecules.
Potential Host Molecules and Interactions:
Cyclodextrins: The hydrophobic cavity of cyclodextrins could encapsulate the cyclohexane (B81311) ring of this compound, with the amino and nitrile groups potentially interacting with the hydroxyl groups on the rim of the cyclodextrin.
Calixarenes and Resorcinarenes: These macrocyclic hosts could bind this compound through a combination of hydrophobic interactions with the cyclohexane ring and hydrogen bonding with the amino and nitrile functionalities.
Crown Ethers: The amino group of this compound, particularly if protonated to form an ammonium (B1175870) ion, could form strong hydrogen bonds with the oxygen atoms of a crown ether.
Molecular Recognition Studies would involve techniques to measure the strength and specificity of these interactions.
| Analytical Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the binding stoichiometry, association constant, and the specific parts of the molecules involved in the interaction. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamic parameters of binding, including enthalpy and entropy changes. |
| UV-Vis and Fluorescence Spectroscopy | Can be used to monitor changes in the electronic environment of the host or guest upon complexation, allowing for the determination of binding constants. |
As of now, no studies have been published that apply these techniques to determine the host-guest chemistry of this compound.
Non-Covalent Interactions in Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The functional groups on this compound would be expected to drive its self-assembly into various supramolecular structures.
Key Non-Covalent Interactions:
Hydrogen Bonding: The primary amino group (-NH₂) can act as a hydrogen bond donor, while the nitrile group (-C≡N) can act as a hydrogen bond acceptor. This could lead to the formation of chains, sheets, or other organized structures.
Van der Waals Forces: The cyclohexane backbone would contribute to packing and stability through weaker van der Waals interactions.
To investigate these processes, researchers would employ methods such as single-crystal X-ray diffraction to determine the precise arrangement of molecules in the solid state and identify the specific non-covalent interactions at play. To date, the crystal structure of this compound and its self-assembly behavior have not been reported in the literature.
Design of Supramolecular Architectures Incorporating this compound
The design of supramolecular architectures involves using molecular building blocks to create larger, functional structures. This compound could serve as a versatile building block, or "tecton," in crystal engineering and the design of metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs).
Potential Supramolecular Architectures:
Co-crystals: By combining this compound with other molecules (co-formers) that have complementary hydrogen bonding sites (e.g., carboxylic acids), it would be possible to form co-crystals with tailored properties.
Coordination Polymers and MOFs: The amino and nitrile groups could potentially coordinate to metal ions, allowing for the construction of one-, two-, or three-dimensional coordination polymers or MOFs. The trans-stereochemistry of the cyclohexane ring would influence the geometry and connectivity of the resulting framework.
The table below outlines hypothetical research directions for designing such architectures.
| Supramolecular Architecture | Design Strategy | Potential Application |
| Binary Co-crystal | Co-crystallization with dicarboxylic acids to form extended hydrogen-bonded networks. | Modified physical properties (e.g., solubility, melting point). |
| Metal-Organic Framework (MOF) | Reaction with metal salts (e.g., zinc, copper) to form porous frameworks. | Gas storage, catalysis, sensing. |
Currently, there are no published examples of supramolecular architectures that have been specifically designed and synthesized using this compound as a primary building block.
Computational and Theoretical Chemistry Studies of Trans 4 Aminocyclohexanecarbonitrile
Quantum Chemical Calculations for Trans-4-aminocyclohexanecarbonitrile
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule at the atomic level.
Electronic Structure Analysis of this compound
An electronic structure analysis would provide critical information about the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting the molecule's reactivity and its behavior in chemical reactions. Such an analysis would also detail the molecular electrostatic potential, highlighting regions of positive and negative charge, which are key to understanding intermolecular interactions.
Ab Initio Methods for this compound Systems
Ab initio methods are highly accurate quantum chemical calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, could provide a more precise description of the electronic structure and energies of this compound compared to DFT, albeit at a higher computational cost. They are particularly useful for benchmarking the results of less computationally intensive methods.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time.
Conformational Analysis and Dynamics of this compound
While the chair conformation with equatorial substituents is expected to be the most stable, MD simulations could provide a dynamic picture of the conformational landscape of this compound. These simulations could reveal:
The energy barriers between different conformations, such as the chair-to-boat interconversion.
The flexibility of the cyclohexane (B81311) ring and the vibrational motions of the amino and nitrile groups.
The population of different conformers at various temperatures.
Hypothetical Conformational Energy Profile
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair (diequatorial) | 0.0 |
| Boat | ~5-7 |
Note: The values in this table are estimations based on general principles for substituted cyclohexanes and are not from specific calculations on this compound.
Solvent Effects and Reaction Pathways in this compound Chemistry
The behavior of a molecule can be significantly influenced by its environment. MD simulations incorporating explicit solvent molecules (e.g., water, methanol) could be employed to study:
The solvation structure of this compound, identifying how solvent molecules arrange around the solute.
The influence of the solvent on the conformational equilibrium.
The initial steps of reaction pathways by simulating the molecule in the presence of reactants and observing their interactions.
Prediction of Reactivity and Selectivity for this compound Transformations
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical transformations involving this compound. Through the application of quantum mechanical methods, such as Density Functional Theory (DFT), researchers can elucidate the intricate details of reaction mechanisms, identify the most probable sites of reaction, and predict the stereochemical and regiochemical outcomes of transformations. These theoretical approaches are crucial for understanding the intrinsic properties of the molecule and for designing efficient synthetic routes.
The reactivity of this compound is primarily governed by the presence of the amino (-NH2) and cyano (-CN) functional groups, as well as the stereochemistry of the cyclohexane ring. Computational models can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the amino group, with its lone pair of electrons, is a primary site for electrophilic attack, such as protonation or alkylation. Conversely, the carbon atom of the nitrile group is susceptible to nucleophilic attack.
DFT calculations can be employed to determine various reactivity descriptors. These descriptors, derived from the electronic structure of the molecule, provide quantitative measures of reactivity. Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. A higher HOMO energy suggests greater nucleophilicity of the amino group, while a lower LUMO energy points to the electrophilicity of the nitrile group.
Fukui Functions: These functions identify the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, Fukui functions can pinpoint the specific atoms most likely to participate in a reaction.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
By simulating the entire reaction pathway, computational studies can determine the transition state structures and their corresponding activation energies. This allows for the prediction of reaction rates and the selectivity of different possible transformations. For example, in a reaction with a multifunctional reagent, calculations can predict whether the reaction will occur preferentially at the amino or the nitrile group. Furthermore, the stereoselectivity of reactions involving the cyclohexane ring can be assessed by comparing the activation barriers for the formation of different stereoisomers.
The table below presents hypothetical data from a DFT study on the reactivity of this compound, illustrating the types of insights that can be gained from such computational investigations.
| Reactivity Parameter | Predicted Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -8.5 eV | Indicates the nucleophilic character of the amino group. |
| LUMO Energy | 2.1 eV | Suggests the electrophilic nature of the nitrile group. |
| Fukui Function (f-) on N atom | 0.45 | High value indicates the nitrogen atom is the primary site for electrophilic attack. |
| Fukui Function (f+) on C (nitrile) | 0.38 | High value suggests the nitrile carbon is a likely site for nucleophilic attack. |
| Activation Energy (N-alkylation) | 15 kcal/mol | Predicts the feasibility of alkylation at the amino group. |
| Activation Energy (Nitrile hydrolysis) | 25 kcal/mol | Suggests that nitrile hydrolysis requires more energy than N-alkylation. |
Computational Design of this compound Derivatives
The principles of computational chemistry are not only used to predict the reactivity of existing molecules but are also instrumental in the rational design of new derivatives with desired properties. For this compound, computational design can be leveraged to create novel compounds with enhanced biological activity, improved physicochemical properties, or specific reactivity profiles. This in silico approach significantly accelerates the drug discovery and materials science research process by prioritizing the synthesis of the most promising candidates.
The process of computational derivative design typically involves several stages:
Scaffold-Based Design: Starting with the core structure of this compound, various functional groups can be computationally "attached" to different positions on the cyclohexane ring or at the amino and nitrile groups. Large virtual libraries of derivatives can be generated in this manner.
Property Prediction: For each designed derivative, a range of properties can be predicted using computational models. These can include:
Biological Activity: Through techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, the potential of the derivatives to interact with a specific biological target (e.g., an enzyme or receptor) can be assessed. mdpi.com Molecular docking predicts the binding affinity and orientation of a ligand within the active site of a protein. nih.govkg.ac.rs QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govmdpi.com
ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of new drugs. Computational models can predict parameters such as solubility, permeability, metabolic stability, and potential toxicity, helping to filter out derivatives with unfavorable profiles early in the design process.
Physicochemical Properties: Properties like lipophilicity (logP), pKa, and polar surface area can be calculated to guide the optimization of a derivative's pharmacokinetic and pharmacodynamic behavior.
Lead Optimization: Based on the predicted properties, the most promising derivatives are selected for further optimization. This iterative process involves making small structural modifications to the lead compounds and re-evaluating their properties computationally to fine-tune their activity and safety profiles.
The following interactive data table provides a hypothetical example of a computational screening of designed this compound derivatives for their potential as enzyme inhibitors.
| Derivative | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |
| Lead Compound | -7.5 | 65 | Low |
| Derivative A | -8.2 | 70 | Low |
| Derivative B | -6.8 | 80 | Medium |
| Derivative C | -9.1 | 55 | Low |
| Derivative D | -7.9 | 60 | High |
Through such in silico screening, Derivative C would be identified as a high-priority candidate for synthesis and experimental testing due to its superior predicted binding affinity and low toxicity risk. This computational pre-screening saves significant time and resources compared to traditional trial-and-error synthesis and testing.
Advanced Spectroscopic Techniques for Structural Elucidation of Trans 4 Aminocyclohexanecarbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy of Trans-4-aminocyclohexanecarbonitrile
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
1D NMR (¹H, ¹³C, ¹⁵N) for Structural Confirmation and Functional Group Analysis
One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule. For the trans isomer, the cyclohexane (B81311) ring is predominantly in a stable chair conformation with both the amino and nitrile groups in equatorial positions to minimize steric hindrance. fiveable.mevaia.com The protons on carbons adjacent to the electron-withdrawing amino and nitrile groups are deshielded and appear downfield. openstax.org Protons in axial positions are typically shielded relative to their equatorial counterparts. The methine protons (H-1 and H-4) would appear as complex multiplets due to coupling with adjacent methylene (B1212753) protons. The -NH₂ protons often appear as a broad singlet, and their signal can be confirmed by its disappearance upon D₂O exchange. openstax.org
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal. The carbon bearing the nitrile group (C-1) is significantly deshielded and appears in a characteristic downfield region. libretexts.org Studies on substituted cyclohexanecarbonitriles have shown that equatorial nitrile carbons resonate downfield (typically δ 124.4-126.8 ppm) compared to their axial counterparts, providing a method to confirm the stereochemistry. nih.gov The carbon attached to the amino group (C-4) is also deshielded relative to the other ring carbons. openstax.org
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the nitrogen atoms. huji.ac.il The spectrum would show two distinct signals corresponding to the primary amine (-NH₂) and the nitrile (-C≡N) nitrogens, each in a characteristic chemical shift range. researchgate.net Chemical shifts are typically referenced against liquid ammonia (B1221849) (NH₃) or nitromethane (B149229) (CH₃NO₂). huji.ac.il
Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Ranges for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| CH -CN | ¹H | 2.5 - 3.0 | Methine proton, deshielded by nitrile group. |
| CH -NH₂ | ¹H | 2.6 - 3.1 | Methine proton, deshielded by amino group. |
| -CH ₂- (axial) | ¹H | 1.2 - 1.9 | Shielded relative to equatorial protons. |
| -CH ₂- (equatorial) | ¹H | 1.8 - 2.2 | Deshielded relative to axial protons. |
| NH ₂ | ¹H | 0.5 - 3.0 (broad) | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
| C N | ¹³C | 120 - 126 | Equatorial nitrile on a cyclohexane ring. nih.gov |
| C -NH₂ | ¹³C | 45 - 55 | Carbon attached to the primary amine. |
| -C H₂- | ¹³C | 30 - 40 | Methylene carbons of the cyclohexane ring. |
| C≡N | ¹⁵N | ~240 - 270 | Relative to NH₃. huji.ac.il |
| -N H₂ | ¹⁵N | ~0 - 50 | Relative to NH₃. huji.ac.il |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the molecule's connectivity and three-dimensional structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton at C-1 and the adjacent methylene protons at C-2 and C-6, and similarly between the C-4 proton and the methylene protons at C-3 and C-5, confirming the connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining stereochemistry by identifying protons that are close in space. For the trans-diequatorial conformation, NOE cross-peaks would be observed between the axial protons on C-1 and C-3/C-5, and between the axial proton on C-4 and the axial protons on C-2/C-6. The absence of a NOE signal between the methine protons at C-1 and C-4 would further support the trans configuration.
Solid-State NMR Applications in this compound Characterization
Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, where molecular tumbling is restricted. wikipedia.orgemory.edu Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome spectral broadening and enhance signal intensity, respectively. nih.gov For this compound, ssNMR could be used to:
Characterize the crystalline form and identify any polymorphism.
Determine intermolecular interactions and packing in the crystal lattice.
Study the conformation of the molecule in the solid state, which may differ slightly from that in solution.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis of this compound
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretching : As a primary amine, it will display two distinct, sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgwpmucdn.com
C≡N Stretching : The nitrile group gives rise to a very sharp, intense absorption in the 2240-2260 cm⁻¹ range for saturated aliphatic nitriles. libretexts.orgspectroscopyonline.com This peak is highly diagnostic due to its unique position in the spectrum where few other groups absorb.
C-H Stretching : Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the sp³ C-H bonds of the cyclohexane ring.
N-H Bending : A medium intensity band around 1580-1650 cm⁻¹ arises from the scissoring vibration of the -NH₂ group. orgchemboulder.com
C-N Stretching : The stretching of the aliphatic C-N bond typically appears as a weak to medium band in the 1020-1250 cm⁻¹ region of the fingerprint region. orgchemboulder.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |
| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 | Strong, Sharp |
| Cyclohexane (-CH₂-, -CH-) | sp³ C-H Stretch | 2850 - 2960 | Strong |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Weak to Medium |
| Primary/Secondary Amine | N-H Wag | 665 - 910 | Broad, Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.
For this compound (C₇H₁₂N₂), the molecular weight is 124.18 g/mol . nih.gov
Molecular Ion Peak (M⁺) : In electron ionization (EI) mass spectrometry, the molecular ion peak would be observed at an m/z of 124. Consistent with the nitrogen rule, the even nominal mass corresponds to the presence of an even number of nitrogen atoms (two in this case). libretexts.orglibretexts.org
Fragmentation Pattern : The fragmentation is dominated by pathways that lead to stable carbocations or radical cations. The primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.orgfuture4200.com
Loss of a hydrogen radical to form an iminium ion.
Cleavage of the cyclohexane ring adjacent to the C-N bond is a dominant pathway.
Loss of the nitrile group (-CN, 26 Da) or hydrocyanic acid (HCN, 27 Da) are also plausible fragmentation pathways.
The fragmentation of the cyclohexane ring itself can lead to a series of peaks corresponding to the loss of ethylene (B1197577) (C₂H₄, 28 Da), resulting in characteristic ion clusters. docbrown.info
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within the molecule. This technique is most useful for compounds containing chromophores, such as conjugated π-systems.
This compound contains only saturated aliphatic groups (cyclohexane ring), a primary amine, and a nitrile group. Neither the amine nor the nitrile group possesses π-electrons that can undergo n→π* or π→π* transitions within the typical UV-Vis range (200-800 nm). Saturated amines and nitriles typically show absorptions only in the far-UV region (below 200 nm). libretexts.orglibretexts.org Therefore, UV-Vis spectroscopy is of limited utility for the structural characterization or quantification of this particular compound, as it is essentially transparent in the standard UV-Vis spectrum.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of this compound
Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for the determination of the absolute configuration of chiral molecules in solution. For a molecule like this compound, which can exist as a pair of enantiomers, these techniques offer a viable alternative to X-ray crystallography, especially when suitable single crystals are difficult to obtain. The stereochemical assignment is achieved by comparing experimentally measured spectra with quantum chemically calculated spectra for a known enantiomer.
The fundamental principle behind these techniques lies in the differential absorption of left and right circularly polarized light by a chiral molecule. In ECD spectroscopy, this differential absorption is measured for electronic transitions in the ultraviolet-visible region, while VCD spectroscopy measures it for vibrational transitions in the infrared region. The resulting spectrum, whether ECD or VCD, is unique for each enantiomer, with one being a mirror image of the other.
For the stereochemical assignment of this compound, the process typically involves the following steps:
Conformational Analysis: The first step is to identify all low-energy conformers of the molecule using computational methods. For a substituted cyclohexane derivative like this compound, this would involve considering the chair and boat conformations and the axial versus equatorial positions of the amino and nitrile substituents.
Quantum Chemical Calculations: For each significant conformer, the ECD and VCD spectra are calculated using quantum chemical methods, such as Density Functional Theory (DFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are then Boltzmann-averaged based on their relative energies to generate the final theoretical spectrum for a specific enantiomer (e.g., the (1R,4R) enantiomer).
Comparison with Experimental Data: The calculated spectrum is then compared with the experimental ECD or VCD spectrum. A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.
Illustrative ECD Data for Stereochemical Assignment
The ECD spectrum is typically characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. The position (wavelength) and sign of these Cotton effects are crucial for stereochemical assignment.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |
|---|---|---|---|
| (1R,4R)-trans-4-aminocyclohexanecarbonitrile | 215 | +2.5 | n → σ* (C-N) |
| (1R,4R)-trans-4-aminocyclohexanecarbonitrile | 195 | -1.8 | σ → σ |
| (1S,4S)-trans-4-aminocyclohexanecarbonitrile | 215 | -2.5 | n → σ (C-N) |
| (1S,4S)-trans-4-aminocyclohexanecarbonitrile | 195 | +1.8 | σ → σ* |
Illustrative VCD Data for Stereochemical Assignment
VCD spectroscopy provides more structural information than ECD due to the larger number of vibrational transitions. The spectrum is characterized by positive and negative bands corresponding to the differential absorption of circularly polarized infrared light.
| Enantiomer | Wavenumber (cm⁻¹) | Differential Absorbance (ΔA x 10⁻⁵) | Vibrational Mode |
|---|---|---|---|
| (1R,4R)-trans-4-aminocyclohexanecarbonitrile | 2950 | +1.2 | C-H stretch |
| (1R,4R)-trans-4-aminocyclohexanecarbonitrile | 2870 | -0.8 | C-H stretch |
| (1R,4R)-trans-4-aminocyclohexanecarbonitrile | 2245 | +0.5 | C≡N stretch |
| (1R,4R)-trans-4-aminocyclohexanecarbonitrile | 1610 | -1.5 | N-H bend |
| (1S,4S)-trans-4-aminocyclohexanecarbonitrile | 2950 | -1.2 | C-H stretch |
| (1S,4S)-trans-4-aminocyclohexanecarbonitrile | 2870 | +0.8 | C-H stretch |
| (1S,4S)-trans-4-aminocyclohexanecarbonitrile | 2245 | -0.5 | C≡N stretch |
| (1S,4S)-trans-4-aminocyclohexanecarbonitrile | 1610 | +1.5 | N-H bend |
The combination of ECD and VCD spectroscopy, supported by robust computational modeling, provides a high degree of confidence in the assignment of the absolute configuration of chiral molecules like this compound. The complementary nature of these techniques, probing both electronic and vibrational transitions, makes them invaluable tools in modern stereochemical analysis.
Green Chemistry Approaches in the Synthesis and Transformation of Trans 4 Aminocyclohexanecarbonitrile
Principles of Green Chemistry in Relation to Trans-4-aminocyclohexanecarbonitrile Synthesis
The synthesis of this compound, commonly achieved through the catalytic hydrogenation of 4-aminobenzonitrile (B131773), can be evaluated against the twelve principles of green chemistry. These principles provide a framework for designing safer, more efficient, and environmentally benign chemical processes. researchgate.net
Key principles applicable to this synthesis include:
Prevention : It is preferable to prevent waste formation than to treat it after it has been created. researchgate.net In this context, optimizing reaction conditions to maximize the yield of the desired trans-isomer and minimize byproducts is crucial.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.govjocpr.com Catalytic hydrogenation is inherently atom-economical.
Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little or no toxicity. researchgate.net This involves selecting non-toxic starting materials, reagents, and solvents.
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled and reused. researchgate.net The use of heterogeneous catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) exemplifies this principle. bme.hupatsnap.com
Design for Energy Efficiency : Energy requirements should be recognized for their environmental and economic impacts and should be minimized. researchgate.net Conducting reactions at ambient temperature and pressure, when feasible, is a key goal.
Atom Economy and Waste Minimization in Synthetic Routes for this compound
Atom economy is a core metric for assessing the "greenness" of a chemical synthesis, measuring the efficiency with which atoms from the reactants are incorporated into the desired product. primescholars.comnumberanalytics.comwikipedia.org
A primary route to this compound is the hydrogenation of 4-aminobenzonitrile. The reaction is as follows:
C₇H₆N₂ (4-aminobenzonitrile) + 3H₂ (Hydrogen) → C₇H₁₂N₂ (this compound)
The atom economy for this addition reaction is theoretically 100%, as all atoms of the reactants are incorporated into the final product. nih.gov This represents an ideal scenario from a green chemistry perspective. primescholars.com
However, waste is still generated through other aspects of the process. researchgate.net Waste minimization strategies focus on:
Catalyst Deactivation and Recovery : Heterogeneous catalysts can lose activity over time. Efficient recovery and regeneration of the catalyst are essential to prevent metal waste.
Solvent and Auxiliary Substance Use : Solvents used in the reaction and for product purification contribute significantly to the process mass intensity (PMI). Minimizing their use or employing recyclable solvents is critical. primescholars.com
Byproduct Formation : Incomplete conversion or side reactions can lead to the formation of byproducts, such as the corresponding cis-isomer or over-hydrogenated products. bme.hu Optimizing reaction selectivity is a key aspect of waste prevention. researchgate.net
| Green Metric | Application to this compound Synthesis | Benefit |
| Atom Economy | The catalytic hydrogenation of 4-aminobenzonitrile has a theoretical atom economy of 100%. nih.govwikipedia.org | Maximizes the use of raw materials, generating no byproducts in the ideal reaction. |
| Waste Minimization | Focuses on catalyst recycling, reducing solvent use, and improving reaction selectivity to avoid unwanted isomers. researchgate.netnc.gov | Reduces the environmental and economic costs associated with waste treatment and disposal. |
| E-Factor | Aims for a low E-Factor (kg waste / kg product) by optimizing the overall process. nih.gov | Provides a quantifiable measure of the process's environmental impact, guiding optimization efforts. |
Use of Environmentally Benign Solvents and Reaction Media in this compound Chemistry
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. unibo.itiaph.in For the hydrogenation of nitriles, various solvents can be employed, with a push towards more environmentally benign options.
Traditionally, solvents like dichloromethane (B109758) (DCM) have been used. patsnap.com However, due to their environmental and health concerns, greener alternatives are sought. iaph.in
Examples of Greener Solvents in Hydrogenation:
Water : An excellent green solvent due to its non-toxicity, non-flammability, and availability. Hydrogenation of aromatic compounds can be performed in aqueous media, often with the aid of phase-transfer catalysts or water-soluble catalysts. patsnap.comiaph.in
Alcohols (Methanol, Isopropyl alcohol) : These are common solvents for hydrogenation reactions. While more hazardous than water, they are often preferred for their solubility characteristics and can be recycled. bme.huchemicalbook.com
Supercritical Fluids (e.g., scCO₂) : Supercritical carbon dioxide is a non-toxic, non-flammable solvent that allows for easy product separation by simple depressurization. Its use can eliminate the need for organic solvents entirely.
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional Organic | Dichloromethane (DCM), Toluene | Good solubility for many organic substrates. | Often toxic, volatile, and environmentally persistent. patsnap.comiaph.in |
| Green Solvents | Water, Methanol, Isopropyl Alcohol | Lower toxicity, reduced environmental impact, potential for recycling. unibo.itbme.hupatsnap.com | May have lower solubility for non-polar substrates; water can sometimes interfere with catalysts. |
| Advanced Media | Supercritical CO₂, Ionic Liquids | High potential for eliminating waste, easy product separation, tunable properties. iaph.in | Often require specialized equipment and higher energy input (for supercritical fluids). |
Energy Efficiency in this compound Production Processes
Improving energy efficiency is a cornerstone of green chemistry, aiming to reduce both the environmental footprint and operational costs of chemical manufacturing. researchgate.netmdpi.com In the production of this compound via catalytic hydrogenation, several factors influence energy consumption.
Key Factors for Energy Efficiency:
Reaction Conditions : High pressures and temperatures, often required for hydrogenation, are energy-intensive. patsnap.com The development of highly active catalysts that operate under milder conditions (lower pressure and temperature) is a primary goal. bme.hu For instance, some modern catalytic systems for nitrile hydrogenation show high selectivity and yield under mild conditions of 25–40 °C. bme.hu
Catalyst Performance : A more efficient catalyst leads to shorter reaction times, which directly translates to lower energy consumption for heating and stirring the reaction mixture.
Process Design : The shift from batch to continuous flow processes can significantly improve energy efficiency. Continuous reactors offer better heat and mass transfer, leading to more consistent product quality and reduced energy waste. unibo.it
Innovations in catalysis and process engineering are key to reducing the energy demands for producing specialty chemicals like this compound, aligning industrial production with sustainability goals. mdpi.com
Future Research Directions and Emerging Trends for Trans 4 Aminocyclohexanecarbonitrile Research
Integration of Artificial Intelligence and Machine Learning in Synthesis Optimization
The synthesis of specific stereoisomers like Trans-4-aminocyclohexanecarbonitrile often requires meticulous optimization of reaction parameters, a task traditionally reliant on extensive experimentation and chemical intuition. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process by transforming it into a data-driven endeavor. beilstein-journals.orgrsc.org ML models, particularly artificial neural networks (ANNs) and deep learning algorithms, can analyze vast datasets of chemical reactions to identify complex patterns and correlations that are not immediately obvious to human researchers. sesjournal.com
Future research will likely focus on developing bespoke ML models for stereoselective synthesis. numberanalytics.comarxiv.org These models can predict reaction outcomes, such as yield and diastereomeric ratio, based on a wide array of input variables including catalyst type, solvent, temperature, and pressure. sesjournal.comnih.gov For this compound, an ML-guided approach could accelerate the discovery of optimal conditions for arene hydrogenation or other synthetic routes, minimizing resource-intensive trial-and-error experimentation. sesjournal.com Bayesian optimization, for instance, can efficiently guide the exploration of the reaction space to identify highly stereoselective conditions with a minimal number of experiments. researchgate.net By leveraging large reaction databases, global models can provide initial guidance on reaction conditions, which can then be fine-tuned by local models specific to the synthesis of cyclohexane (B81311) derivatives. beilstein-journals.org
| Machine Learning Model | Application Area | Potential Impact on Synthesis |
|---|---|---|
| Artificial Neural Networks (ANN) / Deep Learning | Yield Prediction | Accurately forecasts reaction yield under different conditions, reducing the need for extensive screening experiments. sesjournal.com |
| Random Forest / Gradient Boosting | Stereoselectivity Prediction | Predicts the trans:cis isomer ratio, guiding the selection of catalysts and conditions to maximize the desired trans product. researchgate.net |
| BERT-based Classifiers | Solvent & Catalyst Recommendation | Suggests optimal solvent and catalyst systems from large databases, accelerating initial reaction setup. ibm.com |
| Bayesian Optimization | Reaction Condition Optimization | Efficiently navigates multi-dimensional parameter space (temperature, pressure, concentration) to find optimal conditions with fewer experiments. researchgate.net |
Development of Novel Catalytic Systems for this compound Production
The catalytic hydrogenation of aromatic precursors is a cornerstone for producing saturated carbocycles like the cyclohexane ring in this compound. While traditional heterogeneous catalysts such as Ruthenium (Ru) and Rhodium (Rh) on carbon supports have been employed, achieving high trans-selectivity remains a challenge. google.comgoogle.com Future research is increasingly focused on two promising frontiers: refining existing metal-based systems and pioneering biocatalytic routes.
Ruthenium and Rhodium are preferred for their ability to yield better trans/cis ratios in arene hydrogenation. google.comgoogle.com Ruthenium, in particular, is often favored due to its lower cost and tendency to produce higher yields. google.com However, the development of novel catalyst supports, such as multiwalled carbon nanotubes (MWNTs), has been shown to enhance the activity and selectivity of rhodium nanoparticles, leading to preferential formation of cis products in some disubstituted arenes. researchgate.net This highlights an opportunity to engineer catalyst-support interactions to favor the thermodynamically more stable trans isomer.
A significant emerging trend is the use of biocatalysis, specifically employing transaminases (TAs), for the stereoselective synthesis of chiral amines. rsc.orgacs.orgillinois.edu Recent studies have demonstrated that transaminases can be used for the diastereomer-selective deamination of cis/trans mixtures of 4-substituted cyclohexane-1-amines. researchgate.net This process selectively converts the unwanted cis-isomer into the corresponding ketone, allowing for the isolation of the highly pure trans-isomer with a diastereomeric excess (de) of over 99%. researchgate.net This enzymatic approach represents a powerful and environmentally benign alternative to traditional chemical methods. rsc.org
| Catalytic System | Catalyst Type | Key Advantages | Reported Selectivity |
|---|---|---|---|
| Heterogeneous Metal Catalysis | Ruthenium on Carbon (Ru/C) | Higher yield, lower cost compared to Rhodium. google.com | Provides good trans/cis ratios. google.com |
| Heterogeneous Metal Catalysis | Rhodium on Carbon (Rh/C) | High activity in arene hydrogenation. researchgate.net | Can provide better trans/cis ratios than other metals. google.com |
| Biocatalysis | Transaminase (TA) | Excellent enantioselectivity, operates under mild conditions, environmentally friendly. rsc.orgillinois.edu | Can achieve >99% diastereomeric excess for the trans isomer via selective deamination of the cis isomer. researchgate.net |
Expansion of Supramolecular Applications for this compound Building Blocks
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful strategy for designing novel materials and functional systems through self-assembly. studylib.net this compound is an excellent candidate as a building block (synthon) for supramolecular architectures due to its unique structural and electronic features. The rigid trans-conformation of the cyclohexane ring provides a well-defined and predictable scaffold, while the amino (-NH₂) and nitrile (-C≡N) groups offer specific sites for directional hydrogen bonding. enamine.net
The amino group can act as a hydrogen bond donor, while the nitrile group's nitrogen atom, with its lone pair of electrons, serves as an effective hydrogen bond acceptor. nih.govresearchgate.netrsc.org This donor-acceptor capability allows the molecule to participate in the formation of robust and predictable supramolecular synthons, which can guide the self-assembly process into higher-order structures like tapes, sheets, or three-dimensional networks. acs.org The study of such interactions in crystal engineering can lead to the design of new solid-state materials with tailored properties. cyberleninka.ru Furthermore, the dipole moment of the nitrile group can facilitate polar interactions, potentially allowing it to act as a surrogate for carbonyl or hydroxyl groups in mimicking biological interactions. nih.govresearchgate.net Future research will likely explore the co-crystallization of this compound with other molecules to form complex, functional supramolecular assemblies.
| Functional Group | Type of Interaction | Role in Self-Assembly |
|---|---|---|
| Amino (-NH₂) | Hydrogen Bond Donor | Forms directional bonds with acceptor groups, guiding the assembly into specific architectures. acs.org |
| Nitrile (-C≡N) | Hydrogen Bond Acceptor | The nitrogen lone pair accepts hydrogen bonds, complementing the amino group to form robust networks. rsc.orgresearchgate.net |
| Nitrile (-C≡N) | Dipole-Dipole Interactions | The strong dipole of the nitrile group contributes to the overall stability of the assembled structure. researchgate.net |
| Cyclohexane Ring | van der Waals Forces | Provides a rigid, predictable scaffold and contributes to packing efficiency in the solid state. nih.gov |
Advanced Computational Methodologies for Prediction and Design of this compound Analogs
In silico techniques are indispensable in modern chemistry for accelerating the design and discovery of new molecules with desired properties, thereby reducing the reliance on costly and time-consuming synthesis and testing. researchgate.net For this compound, these computational methods offer a pathway to rationally design analogs for applications in medicinal chemistry or materials science.
Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in this domain. By developing mathematical models that correlate structural or physicochemical properties of molecules with their biological activity, QSAR can predict the efficacy of novel, unsynthesized analogs. jmaterenvironsci.comnih.gov These models often use descriptors derived from Density Functional Theory (DFT) calculations, which provide precise information on the electronic properties (e.g., HOMO/LUMO energy levels, electrostatic potential) of the molecules. imist.ma
Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery. nih.govcambridge.org By modeling properties like solubility, membrane permeability, and potential toxicity before a compound is synthesized, researchers can prioritize candidates with favorable pharmacokinetic profiles. cambridge.orgresearchgate.net For designing analogs of this compound as potential therapeutic agents, these ADME predictions are essential. Molecular docking and molecular dynamics simulations can further elucidate how these analogs might interact with biological targets, with machine learning-based scoring functions offering increasingly accurate predictions of binding affinity. plos.orgnih.govnih.gov
| Computational Method | Objective | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, molecular electrostatic potential, dipole moment, atomic charges. imist.ma |
| QSAR Modeling | Activity Prediction | Predicts biological activity (e.g., IC₅₀) based on molecular descriptors. jmaterenvironsci.comnih.gov |
| Molecular Docking | Binding Mode Prediction | Determines the preferred orientation and conformation of a ligand within a protein's active site. plos.org |
| In Silico ADME Modeling | Pharmacokinetic Profiling | Aqueous solubility, blood-brain barrier permeability, intestinal absorption, potential toxicity. cambridge.orgcambridge.org |
| Machine Learning Scoring | Binding Affinity Prediction | Provides a more accurate estimation of the binding free energy between a ligand and its target protein. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for trans-4-aminocyclohexanecarbonitrile, and how do they differ in yield and purity?
- Key Methods :
- Reductive Amination : Reacting 4-cyanocyclohexanone with ammonia under hydrogenation conditions using catalysts like Pd/C or Raney Ni. Yields typically range from 60–75% .
- Gabriel Synthesis : Starting with 4-bromocyclohexanone, followed by nucleophilic substitution with potassium phthalimide and subsequent hydrolysis. This method avoids harsh reducing agents but requires careful purification to remove phthalimide byproducts .
- Optimization Tips : Use NMR (¹H/¹³C) and IR spectroscopy to confirm the trans configuration and monitor purity. Purity >95% is achievable via column chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR: Peaks at δ 1.4–2.1 ppm (cyclohexane ring protons), δ 2.5 ppm (NH₂, broad singlet), and δ 3.1 ppm (CN group adjacent to the amino group) .
- ¹³C NMR: Signals at ~120 ppm (CN) and 45–50 ppm (C-NH₂) confirm functional groups .
- IR Spectroscopy : Strong absorption bands at ~3350 cm⁻¹ (N-H stretch) and 2240 cm⁻¹ (C≡N stretch) .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319 hazards) .
- Work under fume hoods to prevent inhalation (H335 risk) .
- Store in airtight containers away from oxidizers due to nitrile reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in NH₂ proton shifts may arise from solvent polarity or hydrogen bonding. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess environmental effects .
- Orthogonal Validation : Combine X-ray crystallography (for solid-state conformation) with mass spectrometry (HRMS for molecular formula confirmation) .
Q. What experimental designs are optimal for studying enzyme interactions with this compound?
- Inhibition Assays :
- Use fluorogenic substrates (e.g., dansyl derivatives) to monitor real-time enzyme activity modulation .
- Kinetic analysis (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
- Structural Studies : Co-crystallization with target enzymes (e.g., cytochrome P450 isoforms) to map binding pockets .
Q. How can derivatization strategies enhance the pharmacological potential of this compound?
- Functionalization Pathways :
- N-Acylation : React with acyl chlorides to create amide derivatives (e.g., acetyl or benzoyl groups) for improved bioavailability .
- Nitrile Conversion : Hydrolysis to carboxylic acids or reduction to amines for diverse bioactive scaffolds .
- Biological Screening : Test derivatives against kinase or GPCR targets using high-throughput assays .
Q. What comparative advantages does this compound offer over structural analogs?
- Structural Comparison Table :
| Compound | Functional Groups | Unique Features |
|---|---|---|
| Trans-4-aminocyclohexanol | NH₂, OH | Polar, prone to hydrogen bonding |
| Trans-4-aminocyclohexane-carboxylic acid | NH₂, COOH | pH-dependent solubility |
| This compound | NH₂, CN | Enhanced metabolic stability |
Q. How does the steric and electronic configuration of this compound influence its reactivity?
- Steric Effects : The trans configuration minimizes steric hindrance between NH₂ and CN groups, favoring nucleophilic attack at the nitrile carbon .
- Electronic Effects : The electron-withdrawing CN group polarizes the cyclohexane ring, enhancing NH₂’s nucleophilicity in substitution reactions .
Methodological Recommendations
- Synthetic Yield Optimization : Screen catalysts (e.g., transition metals for hydrogenation) and solvents (e.g., ethanol vs. THF) to improve efficiency .
- Data Reproducibility : Document reaction conditions (temperature, pressure, stirring rate) meticulously, as minor variations significantly impact outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
